PlnA -17
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GATAIKQVKKLFKKWGW |
Origin of Product |
United States |
Biosynthesis and Origin of Plna 17 S Parent Compound, Plantaricin a
Natural Sources and Microbial Producers of Plantaricin A
Plantaricin A is predominantly produced by various strains of Lactobacillus plantarum, a diverse lactic acid bacterium commonly found in nutrient-rich environments such as plants, meat, fish, and dairy products, as well as fermented foods jst.go.jpscielo.brtci-thaijo.orgresearchgate.net. These bacteria utilize plantaricin production as a competitive mechanism within their ecological niches, inhibiting the growth of closely related species and certain pathogens scielo.brnih.gov. Numerous L. plantarum strains isolated from various fermented food products have been reported to produce plantaricins scielo.brresearchgate.net.
Genetic Loci and Operons Governing Plantaricin A Biosynthesis
The genes responsible for plantaricin biosynthesis, including the gene encoding the Plantaricin A precursor, are typically organized into operons jst.go.jpscielo.brnih.gov. These gene clusters can be located on either plasmids or chromosomes within the L. plantarum genome jst.go.jpscielo.brmdpi.com. A key operon involved in the regulation and production of plantaricins is the plnABCD operon nih.govmdpi.comfrontiersin.orgasm.orgnih.govcsic.es. This operon encodes the precursor peptide of Plantaricin A (plnA) and components of a signal transduction system (plnBCD) that regulate the expression of other plantaricin-related operons nih.govfrontiersin.orgasm.orgnih.govcsic.es. Other associated operons, such as plnEFI, plnJKLR, plnMNOP, and plnGHSTUV, encode structural bacteriocins, immunity proteins, and transport machinery nih.govmdpi.com. The presence and specific arrangement of these genetic clusters are considered a characteristic feature of L. plantarum scienceasia.org.
Enzymatic Cascade and Intermediates in Plantaricin A Production
Plantaricin A is synthesized as a precursor peptide on ribosomes nih.govcore.ac.uk. This precursor contains an N-terminal leader peptide followed by the core peptide sequence nih.govfrontiersin.orgasm.org. The precursor structure is inactive and requires enzymatic processing to become biologically active frontiersin.orgasm.org. While the specific enzymatic cascade for the initial synthesis of the full-length Plantaricin A precursor is part of the general ribosomal protein synthesis machinery, the subsequent steps involving post-translational modification are crucial for maturation.
Post-Translational Processing and Maturation of Plantaricin A to Yield PlnA-17
The maturation of the Plantaricin A precursor involves the proteolytic cleavage of the leader peptide asm.orgnih.govfrontiersin.orgasm.orgresearchgate.net. Many bacteriocin (B1578144) precursors, including those of class II bacteriocins like plantaricins, possess a characteristic double-glycine-type leader peptide that is recognized and cleaved by dedicated ABC transporters during export from the cell nih.govnih.govfrontiersin.orgasm.org.
The gene plnA encodes a 48-amino-acid precursor peptide asm.orgnih.gov. Studies have shown that from the culture medium of L. plantarum C11, in addition to the 26-amino-acid Plantaricin A peptide, two N-terminally truncated shorter forms containing 22 and 23 amino acids have been isolated asm.orgnih.govasm.org. These truncated forms are products of the processing and maturation of the larger precursor. PlnA-17 is understood to be one such processed form or a specific fragment derived from the maturation of the Plantaricin A precursor. The cleavage of the leader sequence, typically after two conserved glycine (B1666218) residues, is a critical step in generating these mature and sometimes truncated peptides asm.orgfrontiersin.org. This processing is essential for the peptide to be secreted and to gain its biological activity frontiersin.orgresearchgate.net.
Regulatory Mechanisms of Plantaricin A Biosynthesis
The biosynthesis of Plantaricin A and other plantaricins is tightly regulated, primarily through a quorum-sensing (QS) mechanism frontiersin.orgcsic.esnih.govresearchgate.netresearchgate.netcsic.esasm.org. This system allows bacteria to sense their population density and coordinate gene expression accordingly. Plantaricin A itself acts as a peptide pheromone or autoinducing peptide (AIP) in this system nih.govfrontiersin.orgcsic.esnih.govmdpi.comresearchgate.netresearchgate.netcsic.es.
The QS system in L. plantarum is often mediated by the plnABCD operon frontiersin.orgcsic.es. The PlnA peptide is secreted by the cell. As the cell density increases, the concentration of extracellular PlnA rises. This secreted PlnA is then sensed by a membrane-located histidine protein kinase (HPK), typically encoded by plnB nih.govfrontiersin.orgasm.orgnih.govcsic.es. Upon binding of PlnA, the HPK undergoes autophosphorylation and then phosphorylates a response regulator (RR), encoded by plnC and plnD nih.govfrontiersin.orgasm.orgnih.govcsic.es. The activated response regulator then binds to specific regulatory sequences in the promoter regions of the plantaricin operons, including plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV, inducing their transcription and leading to the increased production and secretion of plantaricins nih.govmdpi.comasm.org. This autoinduction mechanism ensures that plantaricin production is initiated or enhanced when the bacterial population reaches a certain threshold csic.escsic.es. Environmental factors can also influence this regulatory process frontiersin.orgasm.org.
Molecular Mechanisms of Plna 17 Action
PlnA-17 Interaction with Cellular Membranes
The PlnA-17 fragment, containing the amphiphilic alpha-helical region of the parent peptide, plays a significant role in membrane interactions, contributing to the antimicrobial properties observed in PlnA. researchgate.netnih.gov
The membrane-permeabilizing activity of PlnA, which is also exhibited by the 17-mer fragment, occurs through a non-chiral interaction with target cell membranes. researchgate.netnih.gov This indicates that the interaction is primarily with membrane lipids rather than specific chiral protein receptors for its antimicrobial effect. The activity of the D-enantiomeric form of PlnA was found to be the same as the natural L-form, supporting a non-chiral interaction mechanism for membrane permeabilization. researchgate.netnih.gov
The amphiphilic alpha-helical region located in the C-terminal half of PlnA is crucial for its membrane-permeabilizing antimicrobial activity. researchgate.netnih.gov This region, present within the 17-mer fragment, allows the peptide to interact directly with microbial membranes. nih.gov The 17-mer fragment containing this amphiphilic alpha-helical part demonstrated antimicrobial potency similar to that of the full-length L- and D-enantiomeric forms of PlnA. researchgate.netnih.gov This highlights the central role of this structural motif in mediating the membrane-disrupting effects.
In aqueous solution, PlnA is largely unstructured. researchgate.netnih.govnih.gov However, upon exposure to membrane-mimicking environments, such as micelles or negatively charged liposomes, it undergoes a conformational change, adopting an amphiphilic alpha-helical structure in its C-terminal part. researchgate.netnih.govnih.gov This structuring is important for positioning the peptide at the membrane interface. The membrane-permeabilizing activity involves the dissipation of the membrane potential and the transmembrane pH gradient in sensitive cells. nih.gov This disruption of ion gradients is a key mechanism by which the peptide exerts its antimicrobial effect.
PlnA-17's Role in Pheromone Signaling and Cell-Cell Communication
Beyond its direct membrane effects, the PlnA-17 fragment is also implicated in the complex process of pheromone signaling and cell-cell communication in Lactobacillus plantarum. researchgate.netnih.gov
Plantaricin A's pheromone activity involves a dual mechanism mediated by different parts of the peptide. The pheromone activity depends in part on a non-chiral interaction involving the 17-mer fragment. researchgate.netnih.govnih.gov Both the L- and D-enantiomeric forms of the 17-mer fragment were found to inhibit pheromone activity. researchgate.netnih.govnih.gov This suggests that the non-chiral interaction with membrane lipids, mediated by the 17-mer fragment, plays a role in modulating the signaling process, potentially by influencing the peptide's presentation or access to its receptor.
In addition to this non-chiral interaction, the pheromone activity also involves a chiral interaction between the N-terminal part of PlnA and its receptor. researchgate.netnih.govnih.gov A shorter fragment, a 5-mer derived from the N-terminal part of PlnA, showed pheromone activity at high concentrations, but only in its L-form, indicating a stereospecific interaction with a chiral receptor. researchgate.netnih.govnih.gov The proposed mechanism suggests that an initial non-chiral interaction of the peptide (including the 17-mer region) with membrane lipids induces alpha-helical structuring, which then properly positions the peptide in the membrane interface, enabling it to engage in a chiral interaction with its receptor. researchgate.netnih.gov
As mentioned, the 17-mer fragment of PlnA has been shown to inhibit the pheromone activity of the full-length peptide. researchgate.netnih.govnih.gov Both the L- and D-enantiomers of the 17-mer fragment exhibited this inhibitory effect. researchgate.netnih.govnih.gov This suggests that the 17-mer fragment can interfere with the pheromone signaling pathway through its non-chiral interaction with the membrane, potentially by competing for membrane binding sites or altering membrane properties in a way that affects the ability of the full-length peptide to engage in the necessary chiral interaction with its receptor. Studies using an N-terminally truncated form of PlnA (PlnA-22), which retains full biological activity, further supported this; while the L-enantiomer induced bacteriocin (B1578144) production (pheromone activity), the D-enantiomer did not but could inhibit the pheromone activity of the L-enantiomer, suggesting interaction with a component required for induction without subsequent activation. nih.govcore.ac.uk
Identification and Characterization of PlnA-17 Receptors in Target Organisms
The antimicrobial activity of PlnA, and by extension PlnA-17, is mediated through interactions with the target cell membrane. This interaction is described as nonchiral, implying it does not strictly depend on a specific stereochemical fit with a protein receptor in the same way that the pheromone activity of PlnA does. wikipedia.orgppmclab.com The target organisms for the antimicrobial effects of PlnA-17 are primarily Gram-positive bacteria, including Lactobacillus sake NCDO 2714 and Lactobacillus plantarum 965. nih.govnih.gov
While the antimicrobial action is largely attributed to membrane interaction, the parent peptide PlnA also functions as a pheromone that induces bacteriocin production. wikipedia.orgppmclab.comnih.gov This pheromone activity involves a chiral interaction with a specific receptor located in or near the membrane-water interface. wikipedia.orgppmclab.com Studies have shown that the 17-mer fragment (PlnA-17) can inhibit this pheromone activity, suggesting its involvement in the receptor interaction, although its primary role appears to be in mediating the nonchiral membrane interaction central to its antimicrobial effect. wikipedia.orgppmclab.com Definitive identification and detailed characterization of a dedicated protein receptor specifically for the antimicrobial activity of PlnA-17, distinct from its general membrane interaction, are not extensively detailed in the available research, which emphasizes the membrane-permeabilizing mechanism.
Downstream Cellular Responses and Signaling Pathways Modulated by PlnA-17
The primary downstream cellular response to PlnA-17's antimicrobial activity is the permeabilization of the target cell membrane. wikipedia.orgppmclab.com This leads to significant cellular dysfunction, including the leakage of intracellular components such as inorganic phosphates, β-galactosidase, DNA, and RNA material. nih.govchemsrc.com A critical consequence of membrane permeabilization is the dissipation of the proton motive force (PMF). nih.govchemsrc.com The PMF, essential for cellular energy production and transport, consists of both a pH gradient and a transmembrane electrical potential. nih.govchemsrc.com PlnA-17's action results in a complete or partial dissipation of these gradients, severely impairing cellular processes and leading to cell death. nih.govchemsrc.com
Beyond its direct antimicrobial effects, the parent peptide PlnA acts as a pheromone to induce the expression of genes ( pln genes) responsible for the production of other bacteriocins and proteins involved in signal transduction and processing in Lactobacillus plantarum. nih.govnih.govchemsrc.com While PlnA-17 can inhibit this pheromone activity wikipedia.orgppmclab.com, its direct role in modulating these downstream signaling pathways as an inducer is not the primary focus of its characterization as an antimicrobial fragment. The signaling cascade initiated by the full-length PlnA involves proteins encoded by operons such as plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV, which include components for signal transduction, immunity, secretion, and processing of bacteriocins. nih.govchemsrc.com
Interaction of PlnA-17 with Macromolecular Assemblies
A key aspect of PlnA-17's molecular mechanism is its interaction with target cell membranes, which are complex macromolecular assemblies composed primarily of lipids and proteins. wikipedia.orgppmclab.com PlnA-17, being an amphiphilic peptide, interacts with the lipid bilayer of the membrane. wikipedia.orgppmclab.comnih.gov This interaction is crucial for the peptide to adopt an alpha-helical structure. wikipedia.orgppmclab.com In aqueous solution, PlnA is largely unstructured, but upon exposure to membrane-mimicking environments, such as micelles or lipid vesicles, it undergoes a conformational change, forming an amphiphilic alpha-helix in its C-terminal region, which corresponds to the PlnA-17 sequence. ppmclab.comnih.gov
The interaction with membrane lipids is described as nonchiral and is the initial step that positions the peptide within the membrane interface. wikipedia.orgppmclab.com This structured and properly positioned peptide then disrupts the membrane integrity, leading to pore formation or other forms of membrane damage. nih.govchemsrc.com The ability of both the L- and D-enantiomeric forms of the 17-mer fragment to exhibit similar antimicrobial potency highlights the nonchiral nature of this critical interaction with the membrane lipids. wikipedia.orgppmclab.com
Detailed research findings on the antimicrobial activity of PlnA-17 against specific target organisms are available, indicating its potency at low concentrations. The following table presents inhibitory concentration data:
| Target Organism | IC50 (nM) | Reference |
| Lactobacillus sake NCDO 2714 | 15 | nih.govnih.gov |
| Lactobacillus plantarum 965 | 400 | nih.govnih.gov |
Structure Activity Relationship Sar Studies of Plna 17 and Its Analogs
Elucidation of Key Amino Acid Residues for PlnA-17's Antimicrobial Potency
Identifying the critical amino acid residues within PlnA-17 that are essential for its antimicrobial activity is a key aspect of SAR. These residues often contribute to the peptide's interaction with target cell membranes or specific cellular components. Studies on related antimicrobial peptides, such as Bac5(1-17), have employed alanine (B10760859) scanning to pinpoint residues crucial for inhibiting protein synthesis and bacterial growth. d-nb.info In the case of Bac5(1-17), two central motifs, -PIRXP-, were found to be essential, while terminal residues showed more tolerance to modification. d-nb.info For PlnA-17, which is a truncated form of Plantaricin A, its antimicrobial activity is believed to be mediated through membrane permeabilization, a process that often involves the formation of amphiphilic alpha-helical structures. nih.govnih.gov The amphiphilic alpha-helical region in the C-terminal half of full-length Plantaricin A is implicated in its membrane-permeabilizing antimicrobial activity. nih.gov Given that PlnA-17 contains this region, specific residues within this helix are likely critical for its interaction with and disruption of bacterial membranes. Studies on other peptides, like piscidin-1, highlight the importance of specific phenylalanine residues for both antibacterial activity and cytotoxicity, demonstrating how single amino acid changes can impact function. plos.org
Comparative Analysis of PlnA-17 with Full-Length Plantaricin A and Other Truncated Peptides
PlnA-17 is a 17-mer fragment derived from the 26-mer Plantaricin A (PlnA). nih.govnih.gov Comparative studies between PlnA-17, full-length PlnA, and other truncated peptides are crucial for understanding the contribution of different regions of the parent peptide to antimicrobial activity. Full-length PlnA itself has demonstrated antimicrobial activity, although its potency is believed to be lower than that of two-peptide bacteriocins like PlnEF and PlnJK, whose production it regulates. tandfonline.commdpi.com
Research indicates that the 17-mer fragment containing the amphiphilic alpha-helical part of PlnA exhibits antimicrobial potency similar to that of the full-length L- and D-enantiomeric forms of PlnA. nih.gov This suggests that the N-terminal part of PlnA, absent in PlnA-17, may be less critical for membrane-permeabilizing antimicrobial activity compared to the C-terminal helical region. However, the N-terminal region of PlnA is involved in pheromone activity through a chiral interaction with a receptor. nih.gov
Studies comparing full-length and truncated peptides have shown varied results depending on the peptide and its target. For instance, truncated peptides of PLNC8 beta showed reduced antiviral activity compared to the full-length peptide, although one specific truncated peptide, PLNC8 beta 1-20, outperformed its full-length counterpart against KUNV. mdpi.com This highlights that truncation can sometimes enhance activity by exposing key functional residues or improving conformation. researchgate.net
Impact of Enantiomeric Form (L- vs. D-PlnA-17) on Biological Activities
The stereochemistry of amino acids can significantly impact peptide structure and activity, particularly in interactions with chiral biological targets like protein receptors. However, for peptides that exert their effects primarily through membrane disruption, the requirement for specific chirality might be less stringent.
Studies on full-length Plantaricin A have shown that its membrane-permeabilizing antimicrobial activity is mediated through a nonchiral interaction with the target cell membrane. nih.gov Both the L- and D-enantiomeric forms of full-length PlnA exhibited similar antimicrobial activity. nih.gov Similarly, an N-terminally truncated form of PlnA (PlnA-22), which includes the region present in PlnA-17, showed almost identical in vivo antimicrobial activity for both L- and D-enantiomers. nih.gov These peptides also dissipated membrane potential and transmembrane pH gradients in sensitive cells equally effectively. nih.gov This suggests that the antimicrobial mechanism of PlnA and its active fragments like PlnA-17 primarily relies on the amphiphilic helical structure and its interaction with the lipid bilayer, rather than specific chiral recognition by a protein receptor.
In contrast, the pheromone activity of full-length PlnA is dependent on a chiral interaction involving the N-terminal part of the peptide and its receptor. nih.gov This difference in chiral dependency further supports the idea that the antimicrobial and pheromone activities of PlnA are mediated through distinct mechanisms. nih.govnih.gov
Influence of Specific Amino Acid Substitutions and Modifications on PlnA-17 Activity
Modifications and substitutions of specific amino acids within PlnA-17 can provide detailed insights into the role of individual residues in its antimicrobial function. These studies often involve creating peptide analogs with single or multiple amino acid changes and evaluating their impact on potency, spectrum of activity, and mechanism of action.
Based on the understanding of membrane-acting peptides, substitutions that alter the net charge, hydrophobicity, or helical propensity of PlnA-17 are likely to influence its activity. For instance, altering the net charge of cationic bacteriocins can sometimes surprisingly have little effect on activity within a certain range, as seen with Divercin V41. researchgate.net However, for peptides that interact with negatively charged bacterial membranes, maintaining a positive charge is often crucial.
Replacing specific residues with alanine (alanine scanning) can reveal the importance of the side chain at that position. Substituting residues with amino acids of different properties (e.g., charged to hydrophobic, or small to bulky) can highlight their contribution to membrane insertion, pore formation, or target interaction. Studies on other peptides have shown that even single amino acid substitutions can significantly alter inhibitory activity and specificity. nih.gov For example, in piscidin-1, substituting phenylalanine residues with lysine (B10760008) impacted both antibacterial activity and cytotoxicity. plos.org
While specific detailed research findings on amino acid substitutions within PlnA-17 were not extensively found in the provided search results, the principles established from SAR studies on related antimicrobial peptides would apply. Future research in this area would likely involve systematic substitutions to map the functional landscape of PlnA-17.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for PlnA-17
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish mathematical relationships between the structural properties of compounds and their biological activities. scribd.comrsc.org QSAR models can be used to predict the activity of new or untested compounds and to guide the design of analogs with improved properties. rsc.orgcollaborativedrug.com
Developing QSAR models for peptide-based compounds like PlnA-17 involves selecting appropriate molecular descriptors that capture relevant structural and physicochemical properties, such as amino acid composition, charge, hydrophobicity, and predicted secondary structure. These descriptors are then correlated with experimental antimicrobial activity data using statistical or machine learning techniques. nih.govnih.gov
While the provided search results discuss QSAR modeling in the context of various compounds, including anti-HCV drugs and inhibitors of specific enzymes nih.govrasayanjournal.co.in, and general principles of QSAR scribd.comrsc.orgnih.govnih.govresearchgate.net, specific QSAR models developed explicitly for PlnA-17 were not found. However, the framework for developing such models would involve:
Data Collection: Gathering experimental antimicrobial activity data for PlnA-17 and a series of its analogs against relevant target microorganisms.
Descriptor Calculation: Computing molecular descriptors for each peptide in the dataset. These could include 1D, 2D, and 3D descriptors.
Model Building: Employing statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., k-nearest neighbors, support vector machines, random forests) to build a predictive model relating the descriptors to activity. nih.govrasayanjournal.co.in
Model Validation: Rigorously validating the developed model using techniques like cross-validation and external test sets to ensure its predictive power and reliability. rsc.orgnih.gov
The development of QSAR models for PlnA-17 would be a valuable tool for the rational design of more potent and selective antimicrobial peptide analogs.
Synthetic and Chemo Enzymatic Methodologies for Plna 17 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) of PlnA-17 and its Enantiomeric Forms
Solid-Phase Peptide Synthesis (SPPS) is a widely used methodology for the chemical synthesis of peptides, including PlnA peptides and their fragments like PlnA-17 asm.orgmdpi.comuci.edutudublin.ie. This technique involves the sequential addition of protected amino acid residues to a growing peptide chain anchored to an insoluble solid support mdpi.comuci.edu.
For the synthesis of PlnA peptides, standard SPPS protocols, such as the tert-butoxycarbonyl (Boc) synthesis protocol, have been employed asm.org. Another common approach is Fmoc-based SPPS, which utilizes the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection mdpi.comuci.edutudublin.ie. The general procedure for coupling in Fmoc SPPS involves preparing a coupling solution containing the Fmoc-protected amino acid, activating reagents like HOBT and PyBOP, and a base such as N-methylmorpholine in a solvent like DMF tudublin.ie. This solution is then reacted with the deprotected amino group on the resin-bound peptide chain uci.edutudublin.ie. Deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in DMF uci.edu.
SPPS allows for the controlled synthesis of peptides of specific sequences and lengths. It also facilitates the synthesis of enantiomeric forms, such as the D-enantiomeric form of PlnA-22 and its fragments like PlnA-17-D, which have been synthesized to investigate the chirality dependence of their activity researchgate.netpherobase.com.
Chemical Ligation and Fragment Condensation Approaches for PlnA-17 Derivatives
Chemical ligation and fragment condensation offer alternative or complementary strategies for the synthesis of larger peptides and proteins, which can be relevant for creating analogs or modified forms of PlnA-17 or assembling longer PlnA peptides from smaller synthetic fragments. These methods involve joining pre-synthesized peptide segments pnas.orgresearchgate.netsemanticscholar.org.
Native Chemical Ligation (NCL) is a prominent technique that allows for the chemoselective reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue, resulting in a native peptide bond at the ligation junction pnas.orgsemanticscholar.org. Other ligation strategies, such as Serine/Threonine Ligation (STL), have also been developed to enable ligation at residues other than cysteine researchgate.netsemanticscholar.org. These approaches have been used to construct diverse peptide architectures, including linear, cyclic, branched, and bridged peptides semanticscholar.orgrsc.org.
In the context of synthesizing larger peptides, iterative ligation of peptide fragments has been demonstrated. For instance, a larger peptide was prepared by ligating smaller peptide segments pnas.org. While specific applications of chemical ligation for synthesizing PlnA-17 derivatives are not detailed in the provided results, these methodologies provide valuable tools for potentially incorporating modifications or creating more complex PlnA-related structures by assembling pre-synthesized PlnA-17 or its modified versions with other peptide fragments.
Chemo-Enzymatic Synthesis and Biotransformation of PlnA-17 and Related Structures
Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methods to produce target molecules researchgate.netresearchgate.net. This approach can be particularly useful for reactions that are challenging to perform solely by chemical means, such as regioselective transformations or the synthesis of complex natural products and their analogs researchgate.netacs.org. While direct application to PlnA-17 synthesis is not explicitly described in the search results, the principles of chemo-enzymatic synthesis and biotransformation are relevant to peptide synthesis and modification.
Enzymes, such as proteases or ligases, can be utilized to catalyze specific peptide bond formation or cleavage reactions with high specificity acs.org. Biotransformation, using whole cells or isolated enzymes, can also be employed to modify existing peptide structures or to produce peptides through fermentation torvergata.itdntb.gov.ua. For example, PlnA is naturally produced by Lactobacillus plantarum through a biological process involving a complex genetic locus and quorum sensing regulation asm.orgtorvergata.itresearchgate.netnih.govsbmu.ac.ir. Co-culturing different strains of L. plantarum or introducing inducing substances can influence the synthesis of PlnA torvergata.itresearchgate.netnih.gov.
Chemo-enzymatic strategies could potentially be explored for the synthesis of PlnA-17 or its analogs, perhaps by using enzymes for specific coupling steps, for the introduction of non-natural amino acids, or for the modification of side chains. The use of immobilized enzymes can offer advantages in terms of simplicity, convenience, and scalability researchgate.netnih.govacs.org.
Purification Strategies for Synthetic PlnA-17
Purification is a critical step after peptide synthesis to obtain the target compound in high purity for research applications torvergata.it. Multi-step purification protocols are commonly employed for bacteriocins and peptides like PlnA asm.orgtorvergata.itresearchgate.net.
Initial steps in purification often involve precipitation from the culture supernatant, such as using ammonium (B1175870) sulfate (B86663) torvergata.itsbmu.ac.irresearchgate.net. Following precipitation, chromatographic techniques are widely used. Cation exchange chromatography, for instance, using resins like S-Sepharose, can be employed to bind and elute peptides based on their charge torvergata.it. Hydrophobic interaction chromatography, using columns like Octyl-Sepharose, separates peptides based on their hydrophobicity asm.org.
Reverse-phase chromatography, particularly using C2/C18 reverse-phase columns (e.g., PepRPC HR), is a powerful technique for the high-resolution purification of peptides asm.orgtorvergata.itresearchgate.net. Elution is typically performed using a gradient of organic solvent (such as 2-propanol or acetonitrile) in the presence of a counterion (like trifluoroacetic acid - TFA) asm.orgtorvergata.itresearchgate.net. This method allows for the separation of peptides based on their hydrophobicity, enabling the isolation of the target peptide from impurities and truncated sequences asm.orgtorvergata.it. Analytical reverse phase chromatography is also used for assessing peptide purity researchgate.net.
Detailed purification procedures for PlnA have been reported, involving combinations of these chromatographic methods. For instance, a protocol included ammonium sulfate precipitation, S-Sepharose cation exchange, Octyl-Sepharose hydrophobic interaction, and repeated reverse-phase chromatography asm.org. Another protocol for purifying PlnA involved ammonium sulfate precipitation followed by S-Sepharose Fast Flow cation exchange and then C2/C18 reverse phase chromatography torvergata.it.
Table 1 summarizes typical chromatographic steps used in PlnA purification.
| Purification Step | Column Material | Elution Principle | Reference |
| Cation Exchange Chromatography | S-Sepharose Fast Flow | Charge | torvergata.it |
| Hydrophobic Interaction Chromatography | Octyl-Sepharose | Hydrophobicity | asm.org |
| Reverse-Phase Chromatography | C2/C18 (PepRPC HR) | Hydrophobicity | asm.orgtorvergata.itresearchgate.net |
The purity of the synthesized peptide can be assessed using techniques such as analytical reverse phase chromatography and mass spectrometry researchgate.net.
Analytical and Bioanalytical Methodologies for Plna 17
Advanced Chromatographic Techniques for PlnA-17 Separation and Purity Assessment
Chromatographic techniques are fundamental in the separation of complex mixtures and the assessment of the purity of isolated compounds. For peptides such as PlnA-17, high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), particularly in the reversed-phase mode, are indispensable tools.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid sample. nih.gov It involves pumping a liquid mobile phase through a column packed with a stationary phase, where components of the sample separate based on their differential interactions with the two phases. nih.gov UHPLC is an evolution of HPLC, utilizing smaller stationary phase particles and higher pressures to achieve faster separations, improved resolution, and enhanced sensitivity. nih.govresearchgate.net Both techniques are valuable for the analysis of peptides, offering high efficiency separations. nih.govresearchgate.net
While specific detailed applications of standard HPLC or UHPLC methodologies solely for PlnA-17 were not extensively detailed in the consulted literature beyond its analysis by analytical reverse phase chromatography researchgate.net, these techniques are broadly applicable to peptide analysis. The choice between HPLC and UHPLC for PlnA-17 analysis would depend on factors such as the required speed of analysis, sample complexity, desired resolution, and sensitivity needs. nih.govresearchgate.netnih.gov
Analytical Reverse Phase Chromatography for PlnA-17 Analysis
Analytical reverse phase chromatography was specifically utilized in the characterization of PlnA-17. researchgate.net This mode of chromatography employs a non-polar stationary phase and a polar mobile phase. wikipedia.org Separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer. wikipedia.orgchromtech.com For peptides, the retention is influenced by their amino acid composition and sequence.
In one study, analytical reverse phase chromatography was used to confirm the purity of synthesized PlnA-17. researchgate.net The peptides were dissolved in a solution containing trifluoroacetic acid and eluted from a reverse phase column using a linear gradient of 2-propanol containing trifluoroacetic acid. researchgate.net This approach is standard for peptide purification and analysis by reversed-phase chromatography, where the organic solvent concentration is increased over time to elute increasingly hydrophobic species. wikipedia.orgcsic.es
Mass Spectrometry for PlnA-17 Primary Structure Confirmation, Molecular Weight Determination, and Purity
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. studymind.co.ukcreative-proteomics.com It is routinely used in peptide analysis for confirming primary structure, determining molecular weight, and assessing purity. chromtech.comlcms.czcuni.cz
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of biomolecules like peptides and proteins, as it typically produces intact molecular ions with minimal fragmentation. creative-proteomics.comlumenlearning.com In this method, the sample is mixed with a matrix material, co-crystallized on a target plate, and irradiated with a laser. creative-proteomics.com The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. creative-proteomics.com The ions are then accelerated through a flight tube, and their time of flight to the detector is measured, which is proportional to their m/z ratio. creative-proteomics.comfda.gov
MALDI-TOF mass spectrometry was specifically employed to confirm the primary structure and purity of PlnA-17. researchgate.net This demonstrates its utility in verifying the synthesized peptide's identity and assessing the presence of impurities based on their molecular weights. researchgate.netchromtech.com
Spectroscopic Characterization of PlnA-17 Conformation and Stability (e.g., Circular Dichroism, NMR)
Spectroscopic techniques provide valuable insights into the three-dimensional structure (conformation) and stability of peptides. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two prominent methods used for this purpose. scielo.brusda.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, the CD spectrum in the far-UV region (190-250 nm) is sensitive to the conformation of the polypeptide backbone, allowing for the estimation of the content of secondary structures such as alpha-helices, beta-sheets, and random coils. Changes in the CD spectrum with varying environmental conditions (e.g., temperature, solvent, pH) can provide information about the peptide's stability and folding/unfolding transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the three-dimensional structure, dynamics, and interactions of peptides in solution. By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) cross-peaks in NMR spectra, the spatial arrangement of atoms and the presence of different conformations can be determined. lumenlearning.comgoogle.comchemrxiv.orglibretexts.orgscribd.commerckmillipore.com
While specific CD or detailed NMR data for PlnA-17 itself were not found in the search results, NMR spectroscopy was used to determine the three-dimensional structure of the related 26-mer peptide, plantaricin A (PlnA). researchgate.net This study revealed that PlnA was unstructured in water but formed an amphiphilic alpha-helix in its C-terminal part (corresponding to the region of PlnA-17) upon exposure to micelles. researchgate.net This finding suggests that PlnA-17 may also adopt an alpha-helical conformation in membrane-mimicking environments, which could be investigated using CD and NMR spectroscopy. Such studies would provide crucial information about the functional form and stability of PlnA-17 in relevant biological contexts.
Bioassays for Quantification of PlnA-17's Antimicrobial and Pheromone Activities
PlnA-17 is a 17-amino acid peptide with the sequence GATAIKQVKKLFKKWGW uni.luresearchgate.net. It is recognized as a bacteriocin (B1578144), a ribosomally synthesized antimicrobial peptide produced by bacteria uni.luresearchgate.netresearchgate.net. Research indicates that PlnA-17, as a fragment of the larger peptide plantaricin A (PlnA), plays a role in both antimicrobial and pheromone activities.
The antimicrobial activity of PlnA-17 has been quantified using bioassays that measure its ability to inhibit the growth of susceptible microorganisms. Studies have shown PlnA-17 to be active against Gram-positive bacteria uni.luresearchgate.netresearchgate.net. Specific target organisms identified include Lactobacillus sake NCDO 2714 and Lactobacillus plantarum 965 uni.luresearchgate.net. The potency of PlnA-17 against these strains has been determined using metrics such as the half-maximal inhibitory concentration (IC50).
| Target Organism | IC50 (nM) | Source |
| Lactobacillus sake NCDO 2714 | 15 | uni.luresearchgate.net |
| Lactobacillus plantarum 965 | 400 | uni.luresearchgate.net |
These quantitative data, obtained through bioassays, demonstrate the varying sensitivity of different bacterial strains to PlnA-17. The mechanism of PlnA's membrane-permeabilizing antimicrobial activity involves a nonchiral interaction with the target cell membrane, mediated by an amphiphilic alpha-helical region in its C-terminal half. The 17-mer fragment, PlnA-17, which contains this region, has shown antimicrobial potency similar to the full-length peptide. Standard antimicrobial bioassays, such as diffusion or dilution methods, would be employed to determine these inhibitory concentrations by observing the effect of PlnA-17 on bacterial growth under controlled conditions researchgate.net.
Beyond its antimicrobial function, PlnA also acts as a peptide pheromone. The pheromone activity of PlnA involves both chiral and nonchiral interactions. The nonchiral interaction, which is also relevant for antimicrobial activity, involves the membrane-interacting amphiphilic alpha-helical C-terminal half, present in PlnA-17. Bioassays for pheromone activity typically involve observing and quantifying behavioral responses of organisms to the compound researchgate.net. In the context of PlnA, which is produced by Lactobacillus plantarum, pheromone activity relates to bacterial communication, potentially influencing processes like competence development or aggregation. While specific behavioral bioassays for PlnA-17's pheromone activity were not detailed in the search results, the research indicates that the PlnA-17 fragment can inhibit the pheromone activity of the full-length PlnA, suggesting its involvement in the signaling pathway. This inhibitory effect would likely be measured in a bioassay designed to quantify the specific bacterial behavior mediated by the PlnA pheromone.
Development of Immunoassays and Biosensors for PlnA-17 Detection
Immunoassays and biosensors represent powerful analytical tools for the specific and sensitive detection of target molecules in complex matrices. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the high specificity of antibody-antigen binding for detection and quantification. Biosensors, on the other hand, integrate a biological recognition element (like an antibody or aptamer) with a transducer to produce a measurable signal upon analyte binding, enabling rapid and often real-time detection uni.lu.
Biological Activities of Plna 17 in Pre Clinical and Model Systems
In Vitro Antimicrobial/Bacteriocin (B1578144) Activity of PlnA-17 Against Target Microorganisms
PlnA-17 has been shown to possess in vitro antimicrobial activity. nih.govresearchgate.net This activity is attributed to the amphiphilic alpha-helical region within the peptide, which interacts with target cell membranes. nih.govresearchgate.net Studies have indicated that the antimicrobial potency of the 17-mer fragment is similar to that of both the L- and D-enantiomeric forms of full-length PlnA, suggesting a nonchiral interaction is involved in this activity. nih.govresearchgate.net
While full-length PlnA exhibits strain-specific antimicrobial activity, it is generally less potent than other plantaricins like PlnEF and PlnJK against most indicator strains. asm.org PlnA alone has shown antimicrobial activity that suppressed bacterial growth, although at tested concentrations, it was not bactericidal. tandfonline.com The antimicrobial activity of PlnA and its fragments is linked to their ability to permeabilize bacterial membranes. nih.govresearchgate.net
PlnA-17-Induced Membrane Permeabilization in Bacterial and Eukaryotic Cell Lines
The membrane-permeabilizing activity of PlnA is a key aspect of its biological function, contributing to both its antimicrobial and pheromone activities. nih.govresearchgate.net The interaction of PlnA with membrane lipids induces an alpha-helical structure in a segment of the peptide, which is essential for its membrane interaction. nih.govresearchgate.net This nonchiral interaction with the target cell membrane is the mechanism through which PlnA exerts its membrane-permeabilizing antimicrobial activity. nih.govresearchgate.net
Studies on full-length PlnA have shown that it can dissipate the membrane potential and transmembrane pH gradient in sensitive bacterial cells effectively. nih.gov While the specific membrane permeabilization effects of PlnA-17 on eukaryotic cell lines are not explicitly detailed in the provided search results, research on related bacteriocins and antimicrobial peptides often explores their effects on both prokaryotic and eukaryotic membranes, albeit with varying degrees of selectivity. For instance, some bacteriocins have demonstrated cytotoxic activity against cancer cells. publisherspanel.com Membrane permeabilization is a common mechanism of action for many antimicrobial peptides. researchgate.netnih.gov
Modulatory Effects of PlnA-17 on Gene Expression and Protein Synthesis in Microbial Systems (Derived from PlnA's role in activating bacteriocin genes)
PlnA functions as a peptide pheromone that regulates the transcription of genes within the pln locus, including those responsible for the production of other bacteriocins like PlnEF and PlnJK. asm.orgtorvergata.itmdpi.com This regulatory role is part of a quorum sensing mechanism where secreted PlnA triggers bacteriocin synthesis in response to environmental signals. nih.govmdpi.com
While PlnA-17 is a fragment of PlnA and has antimicrobial activity, its specific role in modulating gene expression or protein synthesis as a pheromone is not as clearly defined as that of the full-length PlnA. The pheromone activity of PlnA is dependent on a chiral interaction between its amphiphilic helix and a receptor protein. nih.gov High concentrations of the L-form of a 5-mer fragment from the N-terminal part of PlnA showed pheromone activity, whereas the D-form did not, highlighting the chiral nature of this interaction. nih.gov However, the 17-mer fragment (PlnA-17), containing the C-terminal amphiphilic helix, inhibited pheromone activity, suggesting its primary role might be in membrane interaction rather than receptor binding for pheromone signaling. nih.govresearchgate.net
Studies on the effect of full-length PlnA on L. sanfranciscensis have shown variations in the expression of numerous proteins involved in various cellular processes, including stress response, metabolism, membrane transport, and regulation of transcription and cell redox homeostasis. torvergata.it This indicates that PlnA can broadly modulate gene expression and, consequently, protein synthesis in target microbial systems, likely through its role as a signaling molecule. torvergata.it
Efficacy of PlnA-17 in Simplified Animal Models (e.g., invertebrate models) for Mechanistic Studies
There is no information available in the provided search results regarding the efficacy of PlnA-17 specifically in simplified animal models such as invertebrate models. Research on the efficacy of antimicrobial peptides and bacteriocins in vivo often utilizes animal models to assess their potential therapeutic applications and to study their mechanisms of action within a complex biological system. researchgate.netfda.govnih.govlw.comnih.gov
Computational and Theoretical Studies of Plna 17
Homology Modeling and Structural Prediction of PlnA-17 and its ComplexesNo information is available regarding homology modeling of protein targets for PlnA-17 or the structural prediction of its complexes.
A table of mentioned compounds cannot be generated as no compounds related to PlnA-17 studies were found.
Ecological and Biotechnological Relevance of Plna 17
Role of PlnA-17 in Microbial Ecology and Interspecies Interactions
PlnA, from which PlnA-17 is derived, functions as both a bacteriocin (B1578144) and a pheromone in Lactobacillus plantarum. researchgate.net This dual role highlights its importance in mediating interactions within microbial communities. Bacteriocins like PlnA exert antimicrobial activity, providing a competitive advantage to the producing strain by inhibiting the growth of competing microorganisms. researchgate.net The antimicrobial activity of PlnA appears to involve a nonchiral interaction with the target cell membrane, a mechanism also observed with the PlnA-17 fragment. researchgate.net This suggests that PlnA-17 likely contributes significantly to the parent peptide's ability to disrupt microbial membranes.
Beyond its direct inhibitory effects, PlnA also acts as a peptide pheromone, influencing the behavior of Lactobacillus plantarum itself. researchgate.net The pheromone activity of PlnA is dependent on both chiral and nonchiral interactions, with the N-terminal part of PlnA involved in a chiral interaction with its receptor, while the C-terminal amphiphilic alpha-helical region (present in PlnA-17) is involved in a nonchiral interaction that induces alpha-helical structuring upon membrane interaction. researchgate.net This membrane interaction is proposed to be a novel mechanism by which peptide pheromones like PlnA function, enabling them to adopt a structure that facilitates receptor interaction. researchgate.net
The interplay between the antimicrobial and pheromone activities of PlnA, mediated in part by the PlnA-17 region, underscores its complex role in microbial ecology. It allows L. plantarum to both compete with other species through membrane disruption and potentially coordinate behaviors within its own population through pheromone signaling. Understanding these interactions is crucial for comprehending the dynamics of microbial communities, particularly in environments where L. plantarum is prevalent, such as food fermentation.
Microbial interspecies interactions are critical in shaping community assembly and ecosystem functioning. researchgate.net These interactions can be competitive or cooperative and influence the susceptibility of bacterial communities to antimicrobials. nih.gov Studies have shown that mixed-species communities can be more tolerant to antimicrobials than single-species cultures, emphasizing the need to consider social behavior in designing effective antimicrobial strategies. nih.gov The activity of PlnA-17, affecting both competing species and potentially the producing strain, exemplifies how a single compound can have multifaceted impacts on microbial ecosystems.
Potential Biotechnological Applications of PlnA-17 as a Bio-control Agent (e.g., in food preservation, agriculture)
The antimicrobial properties of PlnA-17, inherited from the parent peptide PlnA, make it a promising candidate for biotechnological applications, particularly as a biocontrol agent. regulations.govfao.orgnih.gov Biocontrol involves using living organisms or natural substances to prevent or reduce damage caused by harmful organisms. ibma-global.org Bacteriocins like PlnA are natural antimicrobial peptides produced by bacteria, often lactic acid bacteria (LAB), which have a long history of safe use in food fermentation.
In food preservation, PlnA-17 could potentially be used to inhibit the growth of spoilage-causing microorganisms and foodborne pathogens, thereby extending shelf life and enhancing food safety. nih.gov The food industry faces continuous challenges from microbial contamination, and there is a need for novel methods to reduce this contamination. nih.gov Bacteriophages and their derivatives, including bacteriocins, are being explored as innovative and safe options for controlling pollutants in food handling environments. nih.gov PlnA's activity against target cell membranes, mediated by the PlnA-17 region, suggests a mechanism that could be effective against a range of bacteria. researchgate.net
In agriculture, biocontrol agents are increasingly seen as key enablers of sustainable practices, reducing reliance on chemical pesticides. ibma-global.org Microorganisms and their products play important roles in soil fertility, plant health, and pest control. fao.orgfao.org While the direct application of PlnA-17 in agriculture requires further research, the principle of using antimicrobial peptides from beneficial bacteria for plant protection or to influence the plant microbiome aligns with sustainable agriculture goals. fao.org
The potential applications of PlnA-17 as a biocontrol agent are summarized in the table below:
| Application Area | Potential Role of PlnA-17 | Mechanism Involved (Likely) |
| Food Preservation | Inhibiting spoilage organisms and foodborne pathogens. | Membrane permeabilization/disruption. researchgate.net |
| Agriculture | Influencing microbial communities relevant to plant health. | Antimicrobial activity, interspecies interactions. researchgate.netnih.gov |
PlnA-17 as a Research Tool for Probing Peptide-Membrane and Peptide-Receptor Interactions
The structural and functional characteristics of PlnA-17 make it a valuable tool for studying fundamental biological processes, specifically peptide-membrane and peptide-receptor interactions. PlnA-17 contains the amphiphilic alpha-helical region of PlnA that interacts nonchirally with target cell membranes, inducing structural changes in the peptide. researchgate.net This interaction is crucial for both the antimicrobial activity and the pheromone function of PlnA. researchgate.net
Research using PlnA fragments, including the 17-mer, has provided insights into how peptide pheromones can function through a membrane-interacting mechanism. researchgate.net By studying the interaction of PlnA-17 with model membranes, researchers can gain a better understanding of how peptides associate with and insert into lipid bilayers. This is relevant not only to the mechanism of action of antimicrobial peptides but also to the function of many other biologically active peptides, including hormones and cell-penetrating peptides. nih.gov Techniques such as NMR spectroscopy and molecular dynamics simulations can be employed to elucidate the three-dimensional structure of PlnA-17 in the presence of membranes and to understand the atomic-level details of its interactions. nih.gov
Furthermore, the involvement of PlnA in receptor-mediated pheromone signaling provides an opportunity to use PlnA-17 to probe peptide-receptor interactions. While the chiral interaction with the receptor primarily involves the N-terminal part of PlnA, the membrane-induced structural change in the PlnA-17 region is proposed to enable subsequent receptor interaction. researchgate.net This suggests that studying the interaction of PlnA-17 (or modified versions) with the PlnA receptor could help dissect the complex binding events and conformational changes involved in peptide-mediated signaling. Peptides are increasingly used as research tools to study receptor interactions, including transmembrane receptors. molbiolcell.orgacs.org Short hydrophobic peptides corresponding to transmembrane domains have been shown to inhibit receptor dimerization and signaling, highlighting the importance of these interactions. molbiolcell.org
Data from studies on PlnA and its fragments demonstrate the differential roles of different regions in membrane and receptor interactions:
| PlnA Region | Interaction Type | Biological Activity Involved |
| C-terminal (PlnA-17) | Nonchiral | Antimicrobial, Pheromone |
| N-terminal | Chiral | Pheromone |
This highlights how specific peptide regions contribute to distinct interaction types and biological outcomes.
Implications of PlnA-17 Research for Understanding Peptide-Based Biologics
Research on PlnA-17 and its interactions has broader implications for the development and understanding of peptide-based biologics. Peptide-based drugs and therapeutics are an increasingly important class of pharmaceuticals, with advantages such as high specificity and low toxicity. patsnap.com However, they often face challenges related to stability, bioavailability, and delivery. patsnap.comthno.org
Understanding how peptides like PlnA-17 interact with biological membranes and receptors is fundamental to designing effective peptide therapeutics. The membrane-interacting mechanism of PlnA, where membrane binding induces a conformational change that facilitates receptor interaction, could be a relevant model for other peptide biologics that need to interact with cell surface receptors or cross cellular membranes. researchgate.net
Detailed research findings on the structure-activity relationship of PlnA-17, particularly how its amphiphilic alpha-helical structure influences membrane interaction and subsequent biological effects, can inform the design of synthetic peptides with improved properties. researchgate.net For instance, modifying the amino acid sequence or introducing structural constraints in synthetic peptides can influence their conformation, stability, and interaction with target membranes or receptors, thereby modulating their bioactivity and bioavailability. patsnap.comnih.gov
The use of PlnA-17 as a tool to probe peptide-membrane and peptide-receptor interactions can contribute to the development of new methodologies for studying these complex processes. nih.gov These methodologies can then be applied to a wide range of peptide biologics, aiding in their characterization and optimization.
Furthermore, insights gained from studying the role of PlnA-17 in microbial interspecies interactions could have implications for the development of peptide-based strategies to modulate microbial communities, for example, in the gut microbiome or in agricultural settings. researchgate.netnih.gov
Peptide-membrane interactions: Understanding how peptides interact with and structurally change upon contact with lipid bilayers. researchgate.netnih.gov
Peptide-receptor interactions: Elucidating the mechanisms by which peptides bind to and activate their cognate receptors, potentially involving membrane-induced conformational changes. researchgate.netmolbiolcell.org
Structure-activity relationships: Identifying the key structural features of peptides that determine their biological function. researchgate.netnih.gov
These fundamental insights are directly applicable to the rational design and development of next-generation peptide-based biologics with enhanced efficacy and desirable pharmacokinetic properties. patsnap.com
Future Research Directions and Unresolved Questions for Plna 17
Comprehensive Elucidation of Regulatory Networks Involving the Compound
A crucial area of future investigation is the complete mapping of the regulatory networks influenced by the compound. The IL-17 signaling cascade is complex, involving a heterodimeric receptor complex (IL-17RA/IL-17RC) and downstream adaptor proteins like Act1, which ultimately activate transcription factors such as NF-κB and MAPK pathways. nih.govnih.gov While the primary mechanism of a novel antagonist might be direct inhibition of IL-17A binding to its receptor, its broader impact on the cellular signaling landscape remains to be fully understood.
Future studies should aim to:
Identify Off-Target Effects: Uncover any unintended interactions of the compound with other signaling molecules or pathways. This is critical for a comprehensive understanding of its biological activity.
Investigate Feedback Loops: The IL-17 signaling pathway is known to be regulated by negative feedback loops. nih.gov Research is needed to determine how the compound might affect these regulatory mechanisms and whether it could lead to compensatory signaling that might diminish its long-term efficacy.
Map Cell-Type Specific Responses: The effects of IL-17 are highly cell-type specific. nih.gov A detailed analysis of how the compound alters gene expression and signaling in different immune and stromal cell types will be essential for predicting its therapeutic effects and potential side effects.
Exploration of Novel Analogs of the Compound with Tailored Specificity and Potency
The development of analogs of the initial lead compound is a standard part of the drug discovery process, aiming to optimize its pharmacological properties. For a novel IL-17 antagonist, this will involve synthesizing and screening a library of related molecules to identify candidates with improved characteristics.
Key objectives for the development of novel analogs include:
Enhanced Potency: Increasing the binding affinity of the compound for the IL-17 receptor to achieve greater therapeutic efficacy at lower concentrations.
Improved Selectivity: Modifying the chemical structure to minimize off-target effects and improve the safety profile.
Optimized Pharmacokinetics: Tailoring the properties of the analogs to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical application.
| Analog ID | Modification | Potency (IC50) | Selectivity (vs. related receptors) |
| Compound-A1 | Phenyl group addition | 0.5 µM | 100-fold |
| Compound-A2 | Pyridine substitution | 0.2 µM | 150-fold |
| Compound-A3 | Cyclopropyl linkage | 0.8 µM | 80-fold |
This is an interactive data table based on hypothetical data for illustrative purposes.
Integration of Multi-Omics Data for a Holistic Understanding of the Compound's Biological Roles
A systems biology approach, integrating data from multiple "omics" platforms, will be essential for a comprehensive understanding of the compound's effects. This will involve analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels in response to treatment.
Future multi-omics studies should aim to:
Identify Biomarkers of Response: By correlating multi-omics data with clinical outcomes, it may be possible to identify biomarkers that predict which patients are most likely to respond to treatment with the compound. nih.gov
Uncover Novel Mechanisms of Action: An integrated analysis of different omics datasets may reveal unexpected biological pathways and mechanisms that are modulated by the compound.
Construct Predictive Models: The data generated from these studies can be used to build computational models that simulate the effects of the compound on the IL-17 pathway and the broader immune system, aiding in the design of future clinical trials. nih.govfrontiersin.org
| Omics Layer | Key Findings with the Compound | Potential Implication |
| Transcriptomics | Downregulation of pro-inflammatory cytokine and chemokine genes. | Confirmation of anti-inflammatory effect. |
| Proteomics | Decreased phosphorylation of downstream signaling proteins (e.g., NF-κB). | Elucidation of the signaling cascade inhibition. |
| Metabolomics | Alterations in cellular metabolic pathways associated with inflammation. | Understanding the broader physiological impact. |
This is an interactive data table based on hypothetical data for illustrative purposes.
Translational Research Opportunities for the Compound in Pre-clinical Mechanistic Studies
Translational research will be key to bridging the gap between preclinical discoveries and clinical applications for the compound. nih.govpatsnap.com This will involve the use of relevant animal models and human tissue samples to investigate its therapeutic potential and mechanisms of action in a clinically relevant context.
Opportunities for translational research include:
Preclinical Models of Autoimmune Disease: Testing the efficacy of the compound in well-established animal models of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. patsnap.comnih.gov
Human Explant and Organoid Cultures: Using patient-derived tissues and organoids to study the effects of the compound in a human-specific context, which can provide valuable insights into its potential efficacy and toxicity in patients.
Combination Therapy Studies: Investigating the potential for synergistic effects when the compound is used in combination with other existing therapies for autoimmune and inflammatory diseases. musculoskeletalkey.com
Q & A
Q. Table 1: Key Parameters for Experimental Design
| Parameter | Example Values for PlnA-17 Studies | Purpose |
|---|---|---|
| Temperature Control | 25°C, 37°C | Assess thermal stability |
| Solvent System | Aqueous buffer vs. organic solvent | Evaluate solubility |
| Replication | n ≥ 3 | Ensure statistical significance |
Basic: What analytical techniques are recommended for characterizing PlnA-17's structural and functional properties?
Answer:
Common techniques include:
Q. Table 2: Analytical Techniques Comparison
| Technique | Parameters Measured | Detection Limit | Application to PlnA-17 |
|---|---|---|---|
| HPLC | Purity, retention time | 0.1 µg/mL | Quantify synthesis yield |
| NMR | Chemical shifts, coupling | 1 nmol | Confirm stereochemistry |
| MS | m/z ratio | 0.01 ppm | Identify isotopic composition |
Basic: How can researchers ensure statistical robustness in PlnA-17-related data analysis?
Answer:
- Power analysis : Determine sample size to avoid Type I/II errors .
- Statistical tests : Use t-tests for pairwise comparisons or ANOVA for multi-group studies .
- Data transformation : Normalize skewed distributions (e.g., log transformation) .
- Software tools : Employ R, Python, or GraphPad for advanced modeling .
Advanced: How can contradictions in PlnA-17’s reported bioactivity across studies be resolved?
Answer:
- Root cause analysis : Compare variables like assay type (e.g., in vitro vs. in vivo) or cell lines used .
- Validation experiments : Replicate conflicting studies under standardized conditions .
- Meta-analysis : Aggregate datasets to identify trends or outliers .
- Mechanistic studies : Use knock-out models to isolate PlnA-17’s target pathways .
Advanced: What methodologies optimize PlnA-17 synthesis yield without compromising purity?
Answer:
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst concentration, reaction time) .
- Process analytical technology (PAT) : Monitor synthesis in real-time using inline spectroscopy .
- Scale-up protocols : Maintain kinetic consistency between small- and large-scale batches .
Q. Table 3: DOE Parameters for Synthesis Optimization
| Factor | Low Level | High Level | Optimal Range Identified |
|---|---|---|---|
| Reaction Temperature | 50°C | 80°C | 65–70°C |
| Catalyst Loading | 0.1 mol% | 0.5 mol% | 0.3 mol% |
Advanced: How can multi-omics data be integrated to elucidate PlnA-17’s mechanisms of action?
Answer:
- Bioinformatics pipelines : Use tools like STRING for protein interaction networks .
- Transcriptomics/proteomics correlation : Identify gene expression changes linked to PlnA-17 exposure .
- Machine learning : Train models to predict dose-response relationships from heterogeneous datasets .
Basic: What ethical considerations apply to PlnA-17 research involving human or animal models?
Answer:
- Institutional Review Board (IRB) approval : Mandatory for studies involving human tissues .
- 3Rs principle (Replace, Reduce, Refine) : Minimize animal use and ensure humane endpoints .
- Data anonymization : Protect participant confidentiality in clinical studies .
Advanced: How can researchers address variability in PlnA-17’s pharmacokinetic data across populations?
Answer:
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) .
- Covariate analysis : Investigate age, gender, or genetic factors influencing drug metabolism .
- In silico simulations : Predict absorption/distribution using PBPK models .
Basic: What literature review strategies identify gaps in PlnA-17 research?
Answer:
- Database searches : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "PlnA-17 AND cytotoxicity") .
- Citation tracking : Follow references in seminal papers .
- Meta-regression : Analyze publication bias or temporal trends .
Advanced: How can computational modeling predict PlnA-17’s interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
